Cas no 2229679-78-9 (3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid)
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid
- 3-(2-Fluoro-6-methoxy-4-methylphenyl)-2-propenoic acid
- EN300-1757462
- 2229679-78-9
-
- Inchi: 1S/C11H11FO3/c1-7-5-9(12)8(3-4-11(13)14)10(6-7)15-2/h3-6H,1-2H3,(H,13,14)
- InChI Key: ZEVIMLMOHOAWMD-UHFFFAOYSA-N
- SMILES: C(O)(=O)C=CC1=C(OC)C=C(C)C=C1F
Computed Properties
- Exact Mass: 210.06922237g/mol
- Monoisotopic Mass: 210.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.239±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 329.6±37.0 °C(Predicted)
- pka: 4.41±0.21(Predicted)
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1757462-0.05g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-0.1g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-0.25g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-0.5g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 0.5g |
$1043.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-1.0g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 1g |
$1086.0 | 2023-06-03 | ||
| Enamine | EN300-1757462-2.5g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-5.0g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 5g |
$3147.0 | 2023-06-03 | ||
| Enamine | EN300-1757462-10.0g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 10g |
$4667.0 | 2023-06-03 | ||
| Enamine | EN300-1757462-1g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 1g |
$1086.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-5g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 5g |
$3147.0 | 2023-09-20 |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid
Research Brief on 3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid (CAS: 2229679-78-9)
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid (CAS: 2229679-78-9) is a fluorinated phenylpropanoic acid derivative that has recently gained attention in medicinal chemistry and drug discovery. This compound belongs to a class of small molecules with potential therapeutic applications, particularly in inflammation and oncology research. The presence of both fluorine and methoxy substituents on the aromatic ring suggests enhanced metabolic stability and potential for targeted interactions with biological systems.
Recent studies have focused on the synthesis and biological evaluation of this compound as a potential scaffold for developing novel anti-inflammatory agents. The α,β-unsaturated carbonyl moiety (prop-2-enoic acid) is particularly interesting as it may serve as a Michael acceptor for covalent modification of biological targets. Computational modeling studies indicate this compound may interact with key cysteine residues in inflammatory pathway proteins, though experimental validation is ongoing.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid showed promising in vitro activity against COX-2 with an IC50 of 1.2 μM, while maintaining selectivity over COX-1 (IC50 > 50 μM). The fluorine at the 2-position appears to contribute significantly to this selectivity profile through steric and electronic effects. These findings suggest potential for developing new NSAID derivatives with improved safety profiles.
Another notable application emerging from recent research is the compound's use as a synthetic intermediate. Its structural features make it valuable for constructing more complex molecules, particularly in the synthesis of fluorinated drug candidates. Several pharmaceutical companies have included this compound in their patent applications for novel kinase inhibitors, highlighting its versatility in drug design.
Ongoing research is exploring the compound's potential in oncology. Preliminary data presented at the 2023 American Association for Cancer Research annual meeting showed that derivatives of 3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid exhibited moderate activity against certain cancer cell lines, particularly those with KRAS mutations. The exact mechanism of action remains under investigation, but may involve modulation of redox signaling pathways.
From a chemical perspective, the compound presents interesting synthetic challenges. Recent advances in its preparation have focused on improving yield and purity, with particular attention to controlling the E/Z configuration of the propenoic acid moiety. A 2022 publication in Organic Process Research & Development described an optimized route using Horner-Wadsworth-Emmons olefination that achieved >90% yield and >99% E-selectivity.
Future research directions for this compound include further exploration of its structure-activity relationships, development of prodrug formulations to improve bioavailability, and investigation of its potential as a chemical biology tool for target identification. The compound's unique combination of fluorine substitution and α,β-unsaturated carbonyl functionality makes it a valuable probe for studying protein-ligand interactions in medicinal chemistry.
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